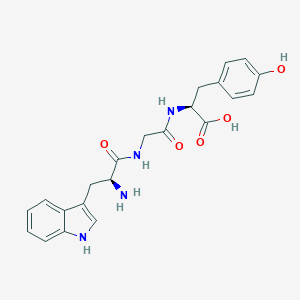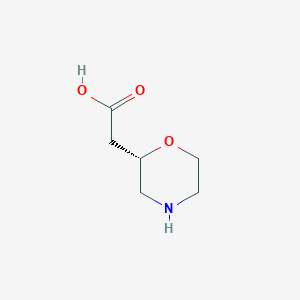
2-Amino-3-(2,6-dichlorobenzyloxy)pyridine
Overview
Description
2-Amino-3-(2,6-dichlorobenzyloxy)pyridine is a chemical compound that has been of interest to scientists due to its potential applications in scientific research. This compound, also known as DCB-AM, is a fluorescent dye that has been used in a variety of studies to investigate cellular processes and signaling pathways. In
Mechanism of Action
2-Amino-3-(2,6-dichlorobenzyloxy)pyridine is a membrane-permeable dye that is converted into a fluorescent form upon entering cells. Once inside the cell, 2-Amino-3-(2,6-dichlorobenzyloxy)pyridine is cleaved by intracellular esterases, releasing the fluorescent DCB. DCB binds to intracellular proteins and becomes fluorescent, allowing for visualization of cellular processes.
Biochemical and Physiological Effects:
2-Amino-3-(2,6-dichlorobenzyloxy)pyridine has been shown to have minimal toxicity and does not interfere with cellular processes. It has been used in a variety of cell types, including neurons, astrocytes, and pancreatic cells. 2-Amino-3-(2,6-dichlorobenzyloxy)pyridine has been shown to be a reliable indicator of intracellular calcium levels in these cells.
Advantages and Limitations for Lab Experiments
One advantage of 2-Amino-3-(2,6-dichlorobenzyloxy)pyridine is its ability to be used in live cells, allowing for real-time visualization of cellular processes. It is also a relatively inexpensive dye compared to other fluorescent dyes. However, 2-Amino-3-(2,6-dichlorobenzyloxy)pyridine has limitations in terms of its specificity for calcium signaling pathways and its potential for interference with other cellular processes.
Future Directions
Future research directions for 2-Amino-3-(2,6-dichlorobenzyloxy)pyridine include investigating its potential applications in studying other signaling pathways and cellular processes. Additionally, researchers may explore modifications to the 2-Amino-3-(2,6-dichlorobenzyloxy)pyridine structure to improve its specificity for certain cellular processes. Finally, 2-Amino-3-(2,6-dichlorobenzyloxy)pyridine may be used in combination with other dyes and imaging techniques to gain a more complete understanding of cellular processes.
Scientific Research Applications
2-Amino-3-(2,6-dichlorobenzyloxy)pyridine has been used in a variety of scientific research applications due to its fluorescent properties. It has been used to investigate calcium signaling pathways in cells, as well as to study the activity of enzymes such as proteases. 2-Amino-3-(2,6-dichlorobenzyloxy)pyridine has also been used in studies of neuronal activity, as it can be used to visualize changes in intracellular calcium levels in response to stimuli.
properties
CAS RN |
107229-64-1 |
|---|---|
Product Name |
2-Amino-3-(2,6-dichlorobenzyloxy)pyridine |
Molecular Formula |
C12H10Cl2N2O |
Molecular Weight |
269.12 g/mol |
IUPAC Name |
3-[(2,6-dichlorophenyl)methoxy]pyridin-2-amine |
InChI |
InChI=1S/C12H10Cl2N2O/c13-9-3-1-4-10(14)8(9)7-17-11-5-2-6-16-12(11)15/h1-6H,7H2,(H2,15,16) |
InChI Key |
YRERGCGMZKIMTL-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C(=C1)Cl)COC2=C(N=CC=C2)N)Cl |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)COC2=C(N=CC=C2)N)Cl |
synonyms |
2-Amino-3-(2,6-dichlorobenzyloxy)pyridine |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














